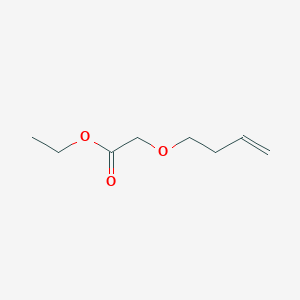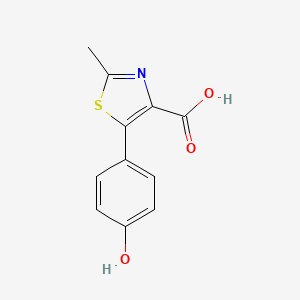![molecular formula C23H23N3O4S B2580407 2-(3-(2-甲氧基苯基)-4-氧代-4,5-二氢-3H-吡啶并[5,4-b]吲哚-2-基)硫代丁酸乙酯 CAS No. 887215-34-1](/img/structure/B2580407.png)
2-(3-(2-甲氧基苯基)-4-氧代-4,5-二氢-3H-吡啶并[5,4-b]吲哚-2-基)硫代丁酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究人员已经研究了吲哚衍生物的抗病毒潜力。例如:
抗病毒活性
总之,该化合物的吲哚骨架为药物开发和治疗可能性提供了丰富的探索领域。 研究人员正在继续研究其多样的生物活性,其潜力仍然是不可估量的 . 如果您需要有关任何特定方面的更多详细信息,请随时提出! 😊
作用机制
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors .
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mode of action would depend on the exact structure of the compound and its interaction with its targets.
Biochemical pathways
The compound might affect various biochemical pathways due to the broad-spectrum biological activities of indole derivatives . The exact pathways would depend on the specific targets of the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Indole derivatives are generally well-absorbed and can be metabolized by various enzymes in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have been found to induce cell apoptosis and inhibit polymerization of tubulin .
生化分析
Biochemical Properties
Ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it binds to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
Ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling cascades. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate involves its binding interactions with biomolecules. It binds to specific enzymes and receptors, leading to their inhibition or activation. For instance, it inhibits the activity of certain kinases, which are enzymes involved in phosphorylation processes. This inhibition results in the modulation of downstream signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For example, it may inhibit enzymes involved in fatty acid synthesis, leading to changes in lipid metabolism .
Transport and Distribution
Within cells and tissues, ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
Ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression .
属性
IUPAC Name |
ethyl 2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-4-18(22(28)30-5-2)31-23-25-19-14-10-6-7-11-15(14)24-20(19)21(27)26(23)16-12-8-9-13-17(16)29-3/h6-13,18,24H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZAAMQULNULDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

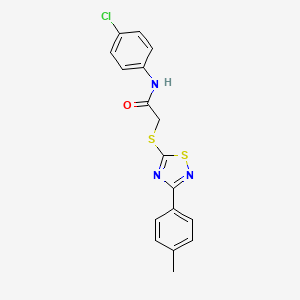
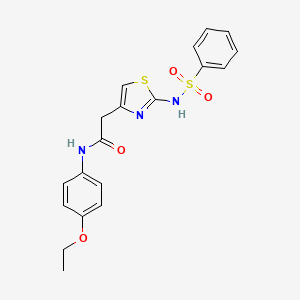
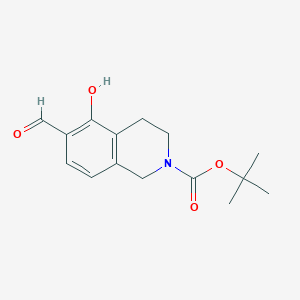
![4-acetyl-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2580330.png)
![1-(2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2580331.png)
![(Z)-3-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2580332.png)

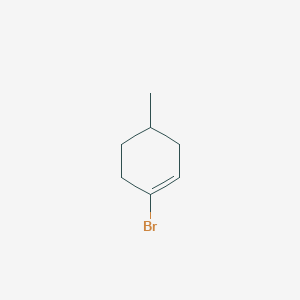

![Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2580343.png)
![N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580344.png)
![Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2580345.png)
